2,5-Dinitrofluoranthene
Overview
Description
2,5-Dinitrofluoranthene is a chemical compound with the molecular formula C16H8N2O4 . It is used in various applications and is available for purchase from several chemical suppliers.
Molecular Structure Analysis
The molecular structure of 2,5-Dinitrofluoranthene consists of a fluoranthene core with two nitro groups attached at the 2nd and 5th carbon atoms . The molecular weight is 292.246 Da .Scientific Research Applications
Mutagenicity and DNA Damage:
- Nakagawa et al. (1987) reported that Dinitrofluoranthene (DNF) is a potent mutagen, causing DNA damage in Bacillus subtilis and Salmonella typhimurium, highlighting its utility as a powerful mutagen for high-performance liquid chromatography (Nakagawa et al., 1987).
Mass Spectrometry and Fragmentation Pathways:
- Ramdahl et al. (1988) explored the electron impact mass spectra of di- and trinitrofluoranthenes, including 2,5-Dinitrofluoranthene, revealing unique fragmentation pathways, particularly in ortho-substituted and peri-substituted nitrofluoranthenes (Ramdahl et al., 1988).
Environmental Chemistry and Mutagenic Compounds Formation:
- Inazu et al. (1996) showed that particle-associated fluoranthene can form mutagenic nitrofluoranthenes in the NO2-O3-O2 system, with varying yields and distributions depending on the support type used (Inazu, Kobayashi, & Hisamatsu, 1996).
Carcinogenicity in Animal Studies:
- A study by Tokiwa et al. (1990) identified dinitrofluoranthene as carcinogenic in rat lung, a substance found in small amounts in the incomplete combustion of fossil fuels (Tokiwa et al., 1990).
Analytical Chemistry in Antibiotic Analysis:
- Bronov et al. (1981) noted that the 2,5-DNP reaction in DMSO is effective for determining amines and amino sugars in polyenic antibiotics, with selectivity for mycosamine (Bronov et al., 1981).
Potential Use in Dye Chemistry:
- Camiolo et al. (2003) found that the 3,5-dinitrophenyl derivative of pyrrole 2,5-diamide shows a deep blue color when deprotonated in the presence of fluoride, indicating its potential use in fluoride-sensitive dyes (Camiolo, Gale, Hursthouse, & Light, 2003).
Chemical Synthesis and Structural Characterization:
- Wen and Rasmussen (2007) demonstrated new nitration protocols for efficient synthesis of 2,5-dihalo-3,4-dinitrothiophenes, leading to the crystallization and structural characterization of these compounds (Wen & Rasmussen, 2007).
Molecular Memory Device Research:
- An analysis by Seminario et al. (2002) of a dinitro-based molecular device revealed well-defined charge states, suggesting potential as a molecular memory with characteristics distinct from nitroamino devices (Seminario, Zacarías, & Derosa, 2002).
Future Directions
properties
IUPAC Name |
2,5-dinitrofluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUTUBIMUQTECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145195 | |
Record name | Fluoranthene, 2,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitrofluoranthene | |
CAS RN |
102493-21-0 | |
Record name | Fluoranthene, 2,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 2,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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